Neochlorogenic acid Neochlorogenic acid Trans-5-O-caffeoyl-D-quinic acid is a cinnamate ester obtained by formal condensation of the carboxy group of trans-caffeic acid with the 5-hydroxy group of quinic acid. It has a role as a plant metabolite. It is a cyclitol carboxylic acid and a cinnamate ester. It is functionally related to a (-)-quinic acid and a trans-caffeic acid. It is a conjugate acid of a trans-5-O-caffeoyl-D-quinate.
Neochlorogenic acid is a natural product found in Camellia sinensis, Hydrastis canadensis, and other organisms with data available.
See also: Lonicera japonica flower (part of); Moringa oleifera leaf (part of); Stevia rebaudiuna Leaf (has part).
Brand Name: Vulcanchem
CAS No.: 906-33-2
VCID: VC21337947
InChI: InChI=1S/C16H18O9/c17-9-3-1-8(5-10(9)18)2-4-13(20)25-12-7-16(24,15(22)23)6-11(19)14(12)21/h1-5,11-12,14,17-19,21,24H,6-7H2,(H,22,23)/b4-2+/t11-,12-,14+,16-/m1/s1
SMILES:
Molecular Formula: C16H18O9
Molecular Weight: 354.31 g/mol

Neochlorogenic acid

CAS No.: 906-33-2

Cat. No.: VC21337947

Molecular Formula: C16H18O9

Molecular Weight: 354.31 g/mol

* For research use only. Not for human or veterinary use.

Neochlorogenic acid - 906-33-2

CAS No. 906-33-2
Molecular Formula C16H18O9
Molecular Weight 354.31 g/mol
IUPAC Name (1R,3R,4S,5R)-3-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-1,4,5-trihydroxycyclohexane-1-carboxylic acid
Standard InChI InChI=1S/C16H18O9/c17-9-3-1-8(5-10(9)18)2-4-13(20)25-12-7-16(24,15(22)23)6-11(19)14(12)21/h1-5,11-12,14,17-19,21,24H,6-7H2,(H,22,23)/b4-2+/t11-,12-,14+,16-/m1/s1
Standard InChI Key CWVRJTMFETXNAD-NXLLHMKUSA-N
Isomeric SMILES C1[C@H]([C@@H]([C@@H](C[C@]1(C(=O)O)O)OC(=O)/C=C/C2=CC(=C(C=C2)O)O)O)O
Canonical SMILES C1C(C(C(CC1(C(=O)O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)O)O

Physical and Chemical Properties

Basic Physical Properties

Neochlorogenic acid exists as a white to off-white solid at room temperature . Its physical properties have been both experimentally determined and predicted through computational methods. The key physical parameters are summarized in the table below:

PropertyValueSource
Melting point204-206°C (decomposition)Experimental
Boiling point665.0±55.0°CPredicted
Density1.65±0.1 g/cm³Predicted
Molecular weight354.31 g/molCalculated
pKa3.90±0.50Predicted
LogP0.370Estimated

Solubility and Stability

Neochlorogenic acid exhibits limited solubility in aqueous systems, which presents challenges for its application in functional foods and pharmaceutical formulations . It is slightly soluble in dimethyl sulfoxide (DMSO) and ethanol, with enhanced solubility achieved through heating and sonication techniques . The compound is hygroscopic, meaning it readily absorbs moisture from the surrounding environment, which necessitates careful storage conditions .

The recommended storage temperature for neochlorogenic acid is 2-8°C to maintain stability . Like other polyphenols, it is susceptible to oxidation, which can reduce its biological activity over time . This susceptibility to oxidation poses a significant challenge for its incorporation into various formulations and has led researchers to explore encapsulation strategies to enhance its stability and bioavailability .

Fluorescence Characteristics

Neochlorogenic acid exhibits fluorescent properties, with the caffeic acid moiety serving as the primary fluorescent component of the molecule . The fluorescence characteristics vary with pH conditions, providing a useful means for studying its interactions with other molecules and potential applications in analytical methods . This property has been leveraged in research to investigate the formation of inclusion complexes with cyclodextrins and to monitor the stability of the compound in various formulations .

Natural Sources and Occurrence

Plant Sources

Neochlorogenic acid is widely distributed in the plant kingdom, occurring naturally in various fruits, leaves, and other plant tissues. The major plant sources include:

  • Fruits: peaches, prunes, plums, apricots, and cherries

  • Herbs and medicinal plants: Lonicera japonica (Japanese honeysuckle) , rosemary leaves

  • Beverages: coffee beans

  • Other plants: mulberry leaves , Camellia sinensis (tea plant), and Hydrastis canadensis (goldenseal)

Biosynthesis and Accumulation

Neochlorogenic acid accumulates in plant tissues through biosynthetic pathways involving the phenylpropanoid metabolism. In certain fruits like peaches and plums, the concentration of neochlorogenic acid has been observed to increase during postharvest drying at room temperature over a period of approximately thirty days . This accumulation suggests that the compound plays a role in the plant's response to postharvest stress and may contribute to the enhanced nutritional profile of dried fruits compared to their fresh counterparts .

Biological Activities

Antioxidant Properties

Neochlorogenic acid demonstrates significant antioxidant activity, which is attributed to its polyphenolic structure, particularly the catechol group in the caffeic acid moiety . This structural feature enables the compound to scavenge free radicals and chelate metal ions, thereby reducing oxidative stress in biological systems . The antioxidant capacity of neochlorogenic acid makes it a valuable component in plant-based foods and extracts with potential health-promoting properties .

Anti-inflammatory Effects

Extensive research has demonstrated the potent anti-inflammatory properties of neochlorogenic acid, particularly in the context of lipopolysaccharide (LPS)-activated inflammation in macrophages . Studies have shown that neochlorogenic acid pretreatment significantly reduces the production of pro-inflammatory mediators and cytokines, including:

  • Nitric oxide (NO)

  • Prostaglandin E₂ (PGE₂)

  • Tumor necrosis factor-alpha (TNF-α)

  • Reactive oxygen species (ROS)

  • Interleukin-1 beta (IL-1β)

  • Interleukin-6 (IL-6)

At the molecular level, neochlorogenic acid reduces both transcript and protein levels of inducible nitric oxide synthase and cyclooxygenase-2 in LPS-activated macrophages . Additionally, it inhibits nuclear factor-kappa B (NF-κB) activation by attenuating IKKα/β and IκBα phosphorylation and reduces LPS-elevated JAK-1, STAT-1, and MAPK phosphorylation .

Metabolic Regulation Effects

Neochlorogenic acid has demonstrated promising effects on lipid metabolism, particularly in the context of non-alcoholic fatty liver disease (NAFLD) . In an in-vitro model using HepG2 cells with oleic acid-induced lipid accumulation, neochlorogenic acid (5-CQA) effectively alleviated intracellular lipid accumulation through several mechanisms:

  • Downregulation of sterol regulatory element-binding protein 1 (SREBP1) and fatty acid synthase (FASN) expression, which regulate fatty acid synthesis

  • Reduction in SREBP2 and HMG-CoA reductases (HMG-CoR) expressions, which regulate cholesterol synthesis

  • Increased expression of fatty acid β-oxidation enzymes, promoting the breakdown of fatty acids

  • Downregulation of miR-34a, leading to activation of the SIRT1/AMPK pathway

These findings suggest that neochlorogenic acid may have therapeutic potential in metabolic disorders characterized by dysregulated lipid metabolism, such as NAFLD, obesity, and dyslipidemia .

Other Biological Activities

In addition to its antioxidant, anti-inflammatory, and metabolic effects, neochlorogenic acid has been reported to possess:

  • Antifungal properties, which may contribute to plant defense mechanisms and potential applications in antimicrobial treatments

  • Anticarcinogenic effects, suggesting a role in cancer prevention and possibly treatment

Molecular Mechanisms of Action

AMPK/Nrf2 Pathway Activation

One of the key molecular mechanisms underlying the anti-inflammatory effects of neochlorogenic acid involves the activation of the AMP-activated protein kinase (AMPK) and nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathways . Neochlorogenic acid induces AMPK activation via phosphorylation of liver kinase B1 (LKB1) and calcium/calmodulin-dependent protein kinase II (CaMKII) . This activation leads to the induction of the Nrf2 pathway, which is required for the protein expression of heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO-1), important enzymes with anti-inflammatory and cytoprotective functions .

NF-κB Pathway Inhibition

Neochlorogenic acid effectively inhibits the activation of the NF-κB pathway, a master regulator of inflammatory responses . This inhibition occurs through:

  • Attenuation of IKKα/β phosphorylation, which prevents the subsequent phosphorylation of IκBα

  • Reduction in IκBα phosphorylation, which maintains the inhibitory effect of IκBα on NF-κB

  • Prevention of NF-κB nuclear translocation and subsequent transcription of pro-inflammatory genes

SIRT1/AMPK Pathway in Metabolic Regulation

In the context of lipid metabolism, neochlorogenic acid exerts its effects through the modulation of the SIRT1/AMPK pathway . By downregulating microRNA-34a (miR-34a), neochlorogenic acid relieves the inhibitory effect on silent information regulator 1 (SIRT1), leading to increased SIRT1 activity . Activated SIRT1, in turn, promotes AMPK phosphorylation and activation . The activated AMPK pathway then modulates the expression of genes involved in lipid metabolism, resulting in decreased lipid synthesis and increased fatty acid oxidation .

Formulation Challenges and Solutions

Solubility and Stability Issues

Despite its promising biological activities, the practical application of neochlorogenic acid in functional foods and pharmaceutical formulations is limited by its poor solubility in water and susceptibility to oxidation . These limitations affect its bioavailability and stability during processing, storage, and administration .

Cyclodextrin Encapsulation

To overcome the solubility and stability issues associated with neochlorogenic acid, researchers have investigated its encapsulation in cyclodextrins (CDs) . A study on the fluorescence and interaction between cyclodextrins and neochlorogenic acid revealed that:

  • α-CD and hydroxypropyl-β-CD (HP-β-CD) formed the best inclusion complexes with neochlorogenic acid

  • These were followed in efficacy by methyl-β-CD (M-β-CD), β-CD, and γ-CD

  • Molecular docking studies gave better scores for α-CD, despite HP-β-CD providing stabilization through hydrogen bonds

  • The protonation state of neochlorogenic acid affected these results, leading to a different order of CD preference

The encapsulation of neochlorogenic acid in α-CD and HP-β-CD resulted in improved solubility and reduced susceptibility to oxidation while maintaining its antioxidant activity . This approach represents a promising strategy for enhancing the pharmaceutical and nutraceutical applications of neochlorogenic acid .

Analytical Considerations

Detection and Identification

The detection and identification of neochlorogenic acid in plant extracts and biological samples typically involve chromatographic techniques, particularly high-performance liquid chromatography (HPLC) coupled with various detection methods . The fluorescent properties of neochlorogenic acid, attributed to its caffeic acid moiety, provide an additional means for its detection and quantification . These fluorescence characteristics vary with pH conditions, which can be exploited in analytical protocols .

Structure Verification

Structural verification of neochlorogenic acid and its differentiation from isomers like chlorogenic acid relies on advanced spectroscopic techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry . The accurate identification of the compound is crucial for research on its biological activities and potential applications, especially given the structural similarity between various caffeoylquinic acid isomers .

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